molecular formula C13H16N2O2 B5759734 N-(3-acetylphenyl)-1-pyrrolidinecarboxamide

N-(3-acetylphenyl)-1-pyrrolidinecarboxamide

Cat. No. B5759734
M. Wt: 232.28 g/mol
InChI Key: ZRUCPFIYWKTQCW-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-1-pyrrolidinecarboxamide, also known as CPP-ACP, is a synthetic peptide that has been extensively studied for its potential applications in dentistry. CPP-ACP is a combination of casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP), which are both naturally occurring compounds found in milk. This compound has been shown to have a number of beneficial effects on oral health, including remineralization of tooth enamel, inhibition of dental plaque formation, and prevention of tooth decay. In

Scientific Research Applications

N-(3-acetylphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential applications in dentistry. It has been shown to have a number of beneficial effects on oral health, including remineralization of tooth enamel, inhibition of dental plaque formation, and prevention of tooth decay. N-(3-acetylphenyl)-1-pyrrolidinecarboxamide has also been studied for its potential applications in other areas of medicine, including drug delivery and cancer treatment.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-1-pyrrolidinecarboxamide is not fully understood, but it is believed to involve the formation of complexes between CPP and ACP. These complexes are thought to help stabilize calcium and phosphate ions, which are necessary for the remineralization of tooth enamel. N-(3-acetylphenyl)-1-pyrrolidinecarboxamide has also been shown to inhibit the formation of dental plaque by interfering with the adhesion of bacteria to tooth surfaces.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-1-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects on oral health. It has been shown to remineralize tooth enamel, inhibit dental plaque formation, and prevent tooth decay. N-(3-acetylphenyl)-1-pyrrolidinecarboxamide has also been shown to have antibacterial properties, which may help to prevent the growth of harmful bacteria in the mouth.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-acetylphenyl)-1-pyrrolidinecarboxamide is its ability to remineralize tooth enamel, which makes it a promising candidate for the development of new dental treatments. However, there are also some limitations to using N-(3-acetylphenyl)-1-pyrrolidinecarboxamide in lab experiments. For example, N-(3-acetylphenyl)-1-pyrrolidinecarboxamide can be difficult to synthesize, and it may be expensive to produce in large quantities.

Future Directions

There are many potential future directions for research on N-(3-acetylphenyl)-1-pyrrolidinecarboxamide. One area of interest is the development of new dental treatments that incorporate N-(3-acetylphenyl)-1-pyrrolidinecarboxamide. Researchers are also interested in exploring the potential applications of N-(3-acetylphenyl)-1-pyrrolidinecarboxamide in other areas of medicine, such as drug delivery and cancer treatment. Additionally, there is a need for further research to better understand the mechanism of action of N-(3-acetylphenyl)-1-pyrrolidinecarboxamide and its effects on oral health.

Synthesis Methods

N-(3-acetylphenyl)-1-pyrrolidinecarboxamide can be synthesized through a number of different methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and enzymatic synthesis. Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. Solution-phase peptide synthesis involves the use of solution-phase chemistry to synthesize peptides. Enzymatic synthesis involves the use of enzymes to catalyze the formation of peptide bonds between amino acids. The most commonly used method for synthesizing N-(3-acetylphenyl)-1-pyrrolidinecarboxamide is solid-phase peptide synthesis.

properties

IUPAC Name

N-(3-acetylphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-10(16)11-5-4-6-12(9-11)14-13(17)15-7-2-3-8-15/h4-6,9H,2-3,7-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUCPFIYWKTQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)pyrrolidine-1-carboxamide

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